molecular formula C7H8N2O2 B124836 1H-Pyrazole, 3,5-diacetyl- CAS No. 98276-70-1

1H-Pyrazole, 3,5-diacetyl-

Cat. No. B124836
CAS RN: 98276-70-1
M. Wt: 152.15 g/mol
InChI Key: ZMKSXYXCIYYSPZ-UHFFFAOYSA-N
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Description

“1H-Pyrazole, 3,5-diacetyl-” is a compound with the molecular formula C7H8N2O2 . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized from a variety of precursors. For instance, they can be synthesized from β,γ-unsaturated hydrazones . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines . A series of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are known to exhibit a wide range of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazole derivatives are pivotal in medicinal chemistry due to their structural similarity to the adenine and guanine bases of DNA . They are utilized in the synthesis of various biologically active compounds, including kinase inhibitors , which are crucial in cancer treatment. The versatility of the pyrazole nucleus allows for the development of a wide range of pharmaceuticals with diverse therapeutic effects.

Agriculture

In the agricultural sector, pyrazole derivatives serve as key intermediates in the synthesis of agrochemicals . They are involved in the creation of novel pesticides and herbicides, contributing to the enhancement of crop protection strategies. Their role in developing environmentally friendly agrochemicals is also significant, aligning with sustainable agricultural practices.

Material Science

The field of material science benefits from the unique properties of pyrazole derivatives, particularly in the development of new materials with advanced functionalities . These compounds are used in creating polymers, coatings, and other materials that require specific thermal or electrical properties.

Environmental Science

Pyrazole compounds are explored for their potential in environmental science, especially in the development of sensors and indicators for environmental monitoring . Their chemical reactivity and stability make them suitable for detecting various environmental pollutants.

Analytical Chemistry

In analytical chemistry, pyrazole derivatives are employed as reagents and indicators due to their reactivity and the ability to form stable complexes with different analytes . They are used in various analytical techniques, including chromatography and spectroscopy, to improve detection sensitivity and specificity.

Pharmacology

The pharmacological applications of pyrazole derivatives are extensive, ranging from anti-inflammatory and analgesic to antiviral and anticancer activities . They are integral in drug discovery and development, with several pyrazole-based drugs already on the market.

Biochemistry

Pyrazole derivatives play a crucial role in biochemistry, particularly in studying enzyme inhibition and metabolic pathways . They are used as probes to understand biochemical processes at the molecular level, aiding in the discovery of new therapeutic targets.

Chemical Engineering

In chemical engineering, pyrazole derivatives are utilized in process optimization and the synthesis of fine chemicals . Their role in catalysis and reaction engineering is noteworthy, contributing to the efficiency and scalability of chemical processes.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazole, 3,5-diacetyl- are the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in various biological processes, including the regulation of gene expression, metabolism of alcohol, and several other physiological functions.

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase, thereby influencing the associated biological processes.

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence pathways related to gene expression regulated by estrogen receptors and the metabolism of alcohol .

Result of Action

Given its potential interaction with estrogen receptors and alcohol dehydrogenase, it can be speculated that the compound may have significant effects on gene expression and alcohol metabolism .

Future Directions

Pyrazoles, including “1H-Pyrazole, 3,5-diacetyl-”, continue to be an area of interest in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

properties

IUPAC Name

1-(3-acetyl-1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSXYXCIYYSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466053
Record name 1H-Pyrazole, 3,5-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 3,5-diacetyl-

CAS RN

98276-70-1
Record name 1H-Pyrazole, 3,5-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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